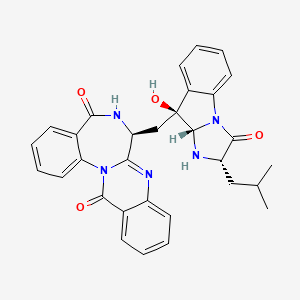![molecular formula C₁₉H₁₅NO₈ B1663442 (2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate CAS No. 858128-57-1](/img/structure/B1663442.png)
(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The structures of intermediates and final molecules were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Molecular Structure Analysis
These molecules were designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Aplicaciones Científicas De Investigación
Chromophore Derivatives in Polymer Synthesis
A study by Yigit et al. (2015) explored novel derivatives of 2,5-dithienylpyrrole (SNS), including those with coumarin chromophores, for applications in electrochemical and optoelectronic properties of polymers. This research highlights the potential of such derivatives in developing conducting polymers with diverse electronic and optical behaviors (Yigit et al., 2015).
Antineoplastic Screening of Chromene Derivatives
Lácová et al. (2018) developed a novel methodology to synthesize 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones, a compound structurally related to chromene derivatives. This compound was evaluated for its anticancer activity, showing selective inhibition of tumor cell growth in certain lines (Lácová et al., 2018).
Synthesis of Oxadiazole and Chromenone Derivatives
Rao et al. (2014) investigated the synthesis of chromen-3-yl and oxadiazole derivatives, showcasing the versatility of chromene-based compounds in chemical syntheses and potential applications in medicinal chemistry (Rao et al., 2014).
Development of Heterocyclic Systems
Ibrahim et al. (2022) utilized a chromen-6-yl compound as a synthetic intermediate for constructing various heterocyclic systems. This study demonstrates the role of chromene derivatives in the synthesis of complex molecular structures with potential antimicrobial and anticancer activities (Ibrahim et al., 2022).
Polymorphism Studies in Chromenone Derivatives
Shishkina et al. (2019) conducted a detailed study on the polymorphic structures of chromen-2-one derivatives, highlighting the importance of such compounds in the development of new pharmaceuticals with potential anticancer properties (Shishkina et al., 2019).
Fluorescent Labeling in Biopolymers
Crovetto et al. (2008) synthesized a derivative similar to the queried compound for labeling amine residues in biopolymers. This research underscores the application of chromene derivatives in biochemistry for studying nucleic acids and proteins (Crovetto et al., 2008).
Ionic Liquid-Catalyzed Synthesis
Ghashang et al. (2016) described an eco-friendly synthesis method for thiazolidin-4-one derivatives using chromen-4-yl compounds, demonstrating the environmental benefits of these methods in chemical syntheses (Ghashang et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXGWWLJXRQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl-[4-(psoralen-8-yloxy)]butyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



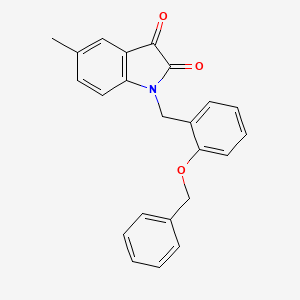
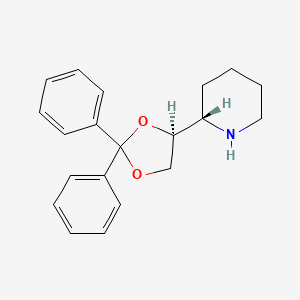
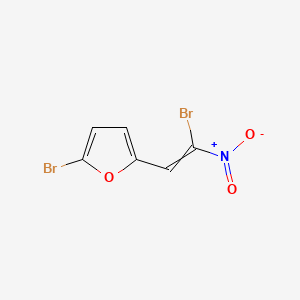
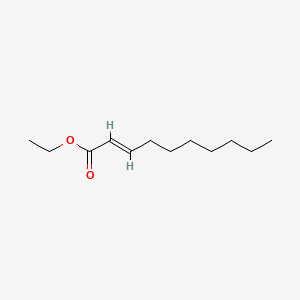
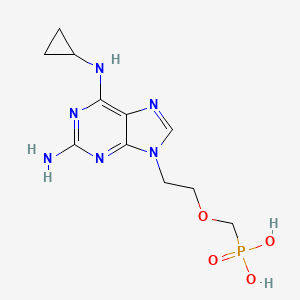
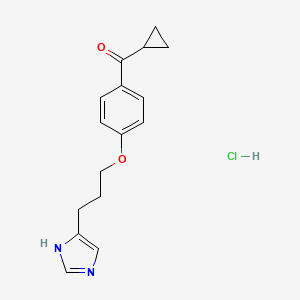
![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)
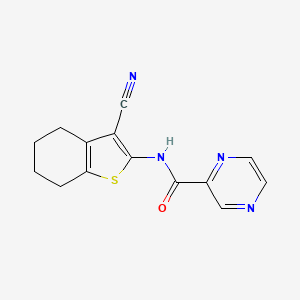
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)
![2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1663375.png)
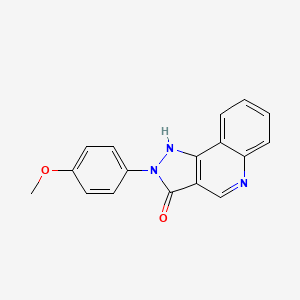
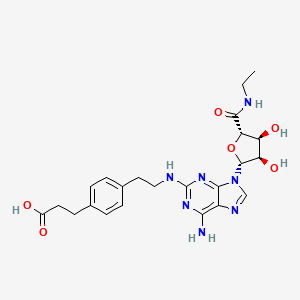
![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)
